Isoaspartic acid is classified as a β-amino acid due to its unique structure where the carboxyl group is attached to the β-carbon instead of the α-carbon as seen in standard amino acids. This structural difference influences its reactivity and interactions within proteins. Tetragastrin itself is a synthetic peptide that mimics the action of gastrin, a hormone that stimulates gastric acid secretion. The presence of isoaspartic acid in tetragastrin may affect its biological activity and stability.
The synthesis of tetragastrin containing isoaspartic acid involves several steps:
These processes require careful control of reaction conditions to optimize yield and minimize unwanted by-products.
Isoaspartic acid participates in various chemical reactions:
These reactions are crucial for understanding how isoaspartate impacts protein stability and functionality.
The mechanism of action for tetragastrin containing isoaspartic acid involves:
The physical and chemical properties of tetragastrin with isoaspartic acid include:
These properties are critical for applications in drug formulation and biopharmaceutical development.
Tetragastrin containing isoaspartic acid has several scientific applications:
Isoaspartic acid (isoAsp) arises from the non-enzymatic isomerization of aspartic acid (Asp) or deamidation of asparagine (Asn) in peptides and proteins. This modification occurs via a succinimide intermediate under physiological conditions (pH 7.4, 37°C), fundamentally altering the peptide backbone by introducing an extra methylene group (–CH₂–) that creates a kinked β-linkage instead of the native α-linkage [1] [2] [4]. This structural shift carries profound biological implications:
Table 1: Functional Impact of Isoaspartate in Selected Peptide Systems [1] [2] [5]
Peptide/Protein | Site of Modification | Functional Consequence | Pathological Association |
---|---|---|---|
Amyloid-β (Aβ₁₋₄₂) | Asp²³ → isoAsp²³ | Enhanced aggregation, β-turn formation | Alzheimer’s disease plaque formation |
Myelin Basic Protein (MBP) | Asp⁹⁵ → isoAsp⁹⁵ | Increased immunogenicity, epitope alteration | Multiple sclerosis autoimmunity |
Trastuzumab (anti-HER2) | Asp⁶² (heavy chain CDR) | Reduced antigen binding (79–91% activity loss) | Therapeutic antibody inactivation |
Tetragastrin (Trp-Met-Asp-Phe-NH₂), the C-terminal tetrapeptide of gastrin, emerged in the 1970s–1990s as a pivotal model for quantifying isoAsp kinetics due to its small size, synthetic accessibility, and biological relevance. Its Asp³ residue undergoes rapid isomerization, mirroring modifications in larger peptides:
Table 2: Key Contributions of Tetragastrin to Isoaspartate Research [2] [3] [5]
Era | Research Focus | Finding in Tetragastrin | Broader Impact |
---|---|---|---|
1970–1980s | Kinetic characterization | Asp³→isoAsp³ half-life = 3–7 days (pH 7.4, 37°C) | Quantified instability of Asp-X sequences in peptides |
1990s | Structure-activity relationships | isoAsp³ reduced CCK-A agonist activity by 50–85% | Validated isoAsp as a critical quality attribute |
2000s–2010s | Analytical method development | ETD/FRIPS generated diagnostic c•+57/z–57 fragments | Enabled site-specific isoAsp mapping in complex biologics |
Tetragastrin studies laid groundwork for understanding spontaneous degradation in therapeutic peptides (e.g., insulin, calcitonin). Its role persists in modern MS workflows, where it validates new techniques like free-radical initiated peptide sequencing (FRIPS) [5].
Compounds Mentioned
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7